molecular formula C24H23N3O3S B2996873 (2-Ethoxynaphthalen-1-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1421509-66-1

(2-Ethoxynaphthalen-1-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2996873
CAS No.: 1421509-66-1
M. Wt: 433.53
InChI Key: FENOOEYZRHTZJH-UHFFFAOYSA-N
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Description

The compound (2-Ethoxynaphthalen-1-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone features a complex architecture combining three key structural motifs:

  • 2-Ethoxynaphthalen-1-yl group: A bulky, lipophilic aromatic system with an ethoxy substituent, enhancing hydrophobic interactions.
  • 5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl group: A fused heterocyclic system with sulfur (thiadiazole) and oxygen (furan) atoms, enabling π-π stacking and dipole interactions.

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-2-29-19-10-9-16-6-3-4-7-18(16)21(19)24(28)27-13-11-17(12-14-27)22-25-26-23(31-22)20-8-5-15-30-20/h3-10,15,17H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENOOEYZRHTZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Ethoxynaphthalen-1-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule with potential pharmacological applications. Its unique structure combines several functional groups, suggesting diverse biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene moiety, a piperidine ring, and a thiadiazole derivative. These components are known for their roles in various biological interactions. The presence of the ketone functional group classifies it as an aryl ketone .

Structural Characteristics

  • Molecular Formula : C19_{19}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight : 356.45 g/mol
  • Functional Groups : Aryl ketone, heterocycles (thiadiazole, furan)

Synthesis

The synthesis of this compound can be achieved through various organic reactions, with careful control of reaction conditions such as temperature and solvent choice. Typical methods include:

  • Retrosynthetic Analysis : Identifying feasible pathways for construction.
  • Reflux Reactions : Using solvents like dichloromethane and catalysts like AlCl3_3 to facilitate reactions.
  • Purification Techniques : Employing column chromatography for isolating the final product.

The precise mechanism by which this compound exerts its biological effects is not fully understood but is hypothesized to involve interactions with specific enzymes or receptors due to its varied functional groups. The potential for diverse interactions within biological systems indicates a multifaceted mode of action.

Structure-Activity Relationships (SAR)

Studies focusing on SAR are crucial for understanding how modifications to the compound's structure influence its biological activity. Variations in the naphthalene or thiadiazole portions can significantly alter pharmacological properties.

Anticancer Activity

Preliminary studies suggest that compounds similar to this one may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, related compounds have shown inhibitory effects on STAT3 signaling pathways, which are critical in cancer progression .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and piperidine are often evaluated for antimicrobial properties. The presence of the furan ring may enhance this activity by facilitating interactions with microbial targets .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that related compounds exhibit significant inhibition of glutaminase, suggesting potential in cancer therapy .
Study 2Evaluated herbicidal activity of similar structures, indicating potential agricultural applications .
Study 3Investigated the crystal structure revealing insights into molecular interactions that may relate to biological activity .

Scientific Research Applications

(2-Ethoxynaphthalen-1-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that combines a naphthalene moiety, a piperidine ring, and a thiadiazole derivative, making it a subject of interest in medicinal chemistry and organic synthesis. The presence of multiple functional groups suggests potential for diverse interactions within biological systems. It belongs to the class of organic compounds known as heterocycles and is classified as an aryl ketone due to the presence of the ketone functional group. This compound's applications are rooted in its unique structural features, which lend themselves to several potential uses, particularly in pharmacological studies and drug development.

Potential Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structural features suggest possible activity against various biological targets, making it a candidate for further pharmacological studies.

  • Drug Development The compound can be used as a lead compound for developing new drugs. Its structural components—naphthalene, piperidine, and thiadiazole—are often found in pharmaceuticals.
  • Biological Targets The compound's structure suggests it may be active against various biological targets, making it a candidate for pharmacological studies.
  • Structure-Activity Relationships (SAR) Studies involving SAR are essential to understand how variations in the structure of the compound affect its biological activity.

Synthesis and Analysis

The synthesis of This compound can be approached through several methods. The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the progress of the reactions and confirming product formation.

  • Retrosynthetic Analysis: The design of its synthesis often involves retrosynthetic analysis to identify feasible pathways for its construction.
  • Reaction Conditions: The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.
  • Monitoring Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring the progress of the reactions and confirming product formation.
  • Spectroscopic Analysis: Relevant analyses such as infrared spectroscopy (IR) and mass spectrometry (MS) would provide further insights into these properties.

Related Compounds and Their Applications

While specific case studies and comprehensive data tables for This compound are not available in the search results, the search results do highlight the applications of structurally similar compounds . For instance, other ethoxynaphthalene derivatives and related methanones have been explored for various applications:

  • Glucocorticoid Receptor Modulators: Compounds with a similar structure have been identified as selective glucocorticoid receptor modulators.
  • Herbicides: Aryl methanones, including ethoxynaphthalene derivatives, have been investigated for their herbicidal activity, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a vital target for herbicide discovery .
  • STAT3 Inhibitory Activity: 1,3,4-oxadiazole-2-carboxamide compounds have been identified as having STAT3 inhibitory activity and are useful as an anticancer agent .
  • (4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone: Crystal structure of (4-ethoxynaphthalen-1-yl)(furan-2-yl)methanone, C17H14O3 .

Summary

Comparison with Similar Compounds

Structural Analogs with Piperidine-Thiadiazole Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reference
(2-Ethoxynaphthalen-1-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (Target Compound) C₂₅H₂₃N₃O₃S 445.54 2-Ethoxynaphthalene, 5-(furan-2-yl)-1,3,4-thiadiazole -
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone C₂₂H₂₅N₃O₄S₂ 459.60 4-(Isopropylsulfonyl)phenylethanone, 5-(furan-2-yl)-1,3,4-thiadiazole
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-pyridin-2-yl-thiophen-2-yl)-methanone C₂₇H₂₄N₆O₃S₂ 568.65 Pyrazolopyrimidine, 5-pyridin-2-yl-thiophene, methanesulfonylphenyl

Key Observations :

  • The target compound’s 2-ethoxynaphthalene group provides greater hydrophobicity compared to the 4-(isopropylsulfonyl)phenyl group in , which introduces polar sulfonyl interactions.

Heterocyclic Variations: Thiadiazole vs. Oxadiazole vs. Triazole

Table 2: Heterocycle-Specific Comparisons
Compound Example Heterocycle Type Key Functional Differences Reference
Target Compound 1,3,4-Thiadiazole Sulfur atom enhances electron-withdrawing effects and metabolic stability. -
2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone 1,3,4-Oxadiazole Oxygen replaces sulfur, reducing lipophilicity and altering hydrogen-bonding capacity.
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-Oxadiazole Nitrogen-rich imidazole may increase basicity and metal coordination potential.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Additional nitrogen in triazole improves solubility but may reduce membrane permeability.

Key Observations :

  • 1,3,4-Thiadiazole (target compound) offers higher metabolic resistance compared to 1,3,4-oxadiazole due to sulfur’s lower electronegativity.
  • Triazole -containing compounds exhibit enhanced solubility but may require structural optimization for bioavailability.

Aromatic Substituent Effects

Table 3: Substituent-Driven Property Modifications
Compound Example Aromatic Group Impact on Properties Reference
Target Compound 2-Ethoxynaphthalene High lipophilicity; suitable for CNS targets due to blood-brain barrier penetration. -
(4-Ethoxy-phenyl)-{4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone 4-Ethoxyphenyl Simpler aromatic system reduces steric hindrance, favoring enzyme active-site binding.
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone 2,3-Dihydrobenzodioxin Oxygen-rich dioxane ring improves water solubility but may limit hydrophobic interactions.

Key Observations :

  • The 2-ethoxynaphthalene group in the target compound is sterically demanding, which could limit solubility but enhance binding to hydrophobic pockets.
  • 4-Ethoxyphenyl in offers a balance between hydrophobicity and solubility, making it versatile for diverse targets.

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